An In-depth Technical Guide to 7-Oxo-7-(phenylamino)heptanoic Acid
An In-depth Technical Guide to 7-Oxo-7-(phenylamino)heptanoic Acid
CAS Number: 160777-08-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Oxo-7-(phenylamino)heptanoic acid, a molecule of interest for its potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from analogous compounds to present a thorough profile.
Chemical and Physical Properties
7-Oxo-7-(phenylamino)heptanoic acid, with the CAS number 160777-08-2, possesses a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .[1] Structurally, it is characterized by a heptanoic acid backbone with a ketone group at the 7-position and a phenylamino (anilido) group also at the 7-position. Other names for this compound include 6-(phenylcarbamoyl)hexanoic acid. The compound is typically stored at -20°C and shipped under dry conditions.[2]
| Property | Value | Source |
| CAS Number | 160777-08-2 | [1][3] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Synonyms | 6-(phenylcarbamoyl)hexanoic acid | |
| Storage Conditions | -20°C | [2] |
Synthesis and Characterization
While specific literature detailing the synthesis of 7-Oxo-7-(phenylamino)heptanoic acid is scarce, a plausible synthetic route involves the amidation of a suitable carboxylic acid precursor with aniline. A general and efficient method for forming amide bonds from carboxylic acids and electron-deficient amines like aniline involves the use of coupling agents.
Proposed Synthetic Protocol
A common and effective method for this type of amide bond formation utilizes a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and an additive such as 1-Hydroxybenzotriazole (HOBt).[4]
Reaction Scheme:
Heptanedioic acid anhydride can be reacted with a suitable protecting group to selectively functionalize one of the carboxylic acid groups. The remaining free carboxylic acid can then be coupled with aniline. Subsequent deprotection would yield the final product. A more direct approach would be the reaction of 7-oxoheptanoic acid with aniline using a coupling agent.
Detailed Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of 7-oxoheptanoic acid (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents). The mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.
-
Amide Bond Formation: To the activated carboxylic acid solution, add aniline (1 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents). The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of 7-Oxo-7-(phenylamino)heptanoic acid.
Characterization Methods
The structural elucidation and purity assessment of a novel compound like 7-Oxo-7-(phenylamino)heptanoic acid would rely on a combination of modern analytical techniques.[5][6]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the heptanoic acid chain, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and carboxylic acid, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (235.28 m/z for [M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (ketone, carboxylic acid, amide), and aromatic C-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating the purity of the compound. |
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 7-Oxo-7-(phenylamino)heptanoic acid, its structural features suggest potential interactions with biological systems. The class of N-acyl amino acids, which share the core feature of a fatty acid linked to an amino acid or a related moiety, has been shown to possess a range of biological activities.[7][8][9]
N-Acyl Amides in Biological Systems
N-acyl amides are a diverse class of endogenous lipid signaling molecules involved in various physiological processes, including cell-to-cell communication, inflammation, and metabolic regulation.[9] They can interact with various molecular targets, including transient receptor potential (TRP) channels and other receptors involved in signaling pathways.[9]
Hypothetical Signaling Pathway Involvement
Given its structure as a long-chain N-acyl derivative, 7-Oxo-7-(phenylamino)heptanoic acid could potentially modulate lipid signaling pathways. For instance, it might interact with enzymes involved in the endocannabinoid system or other lipid-mediated signaling cascades. Further research would be necessary to elucidate any specific molecular targets and mechanisms of action.
References
- 1. scbt.com [scbt.com]
- 2. 7-Oxo-7-(phenylamino)heptanoic Acid [biogen.es]
- 3. scbt.com [scbt.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rroij.com [rroij.com]
- 7. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acylamides - Wikipedia [en.wikipedia.org]
